

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,4-Dimethylphenoxy)butanoic acid

Cat. No.: B453970

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(3,4-Dimethylphenoxy)butanoic acid**, including its chemical identity, physicochemical properties, a plausible synthesis protocol, and a discussion of its potential biological context based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

The compound of interest is systematically named **2-(3,4-dimethylphenoxy)butanoic acid** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[\[1\]](#) This name precisely describes its molecular structure, which consists of a butanoic acid moiety linked at the second carbon to a 3,4-dimethylphenoxy group through an ether bond.

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- 2-(3,4-Dimethyl-phenoxy)-butyric acid[\[1\]](#)
- MFCD02609523[\[1\]](#)
- MLS000089074[\[1\]](#)
- SCHEMBL8615615[\[1\]](#)

- CHEMBL1485176[1]
- DTXSID90390583[1]

The Chemical Abstracts Service (CAS) registry number for this compound is 25140-78-7.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(3,4-Dimethylphenoxy)butanoic acid** is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1]
Molecular Weight	208.257 g/mol	[1]
Melting Point	73 °C	[1]
Boiling Point	342.6°C at 760 mmHg	[1]
Flash Point	128.9°C	[1]
Vapor Pressure	2.86E-05 mmHg at 25°C	[1]
Refractive Index	1.52	[1]
pKa (Predicted)	3.28 ± 0.10	[1]

Synthesis Methodology

While a specific detailed experimental protocol for the synthesis of **2-(3,4-Dimethylphenoxy)butanoic acid** was not found in the available literature, a plausible and widely used method for the preparation of such aryloxyalkanoic acids is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

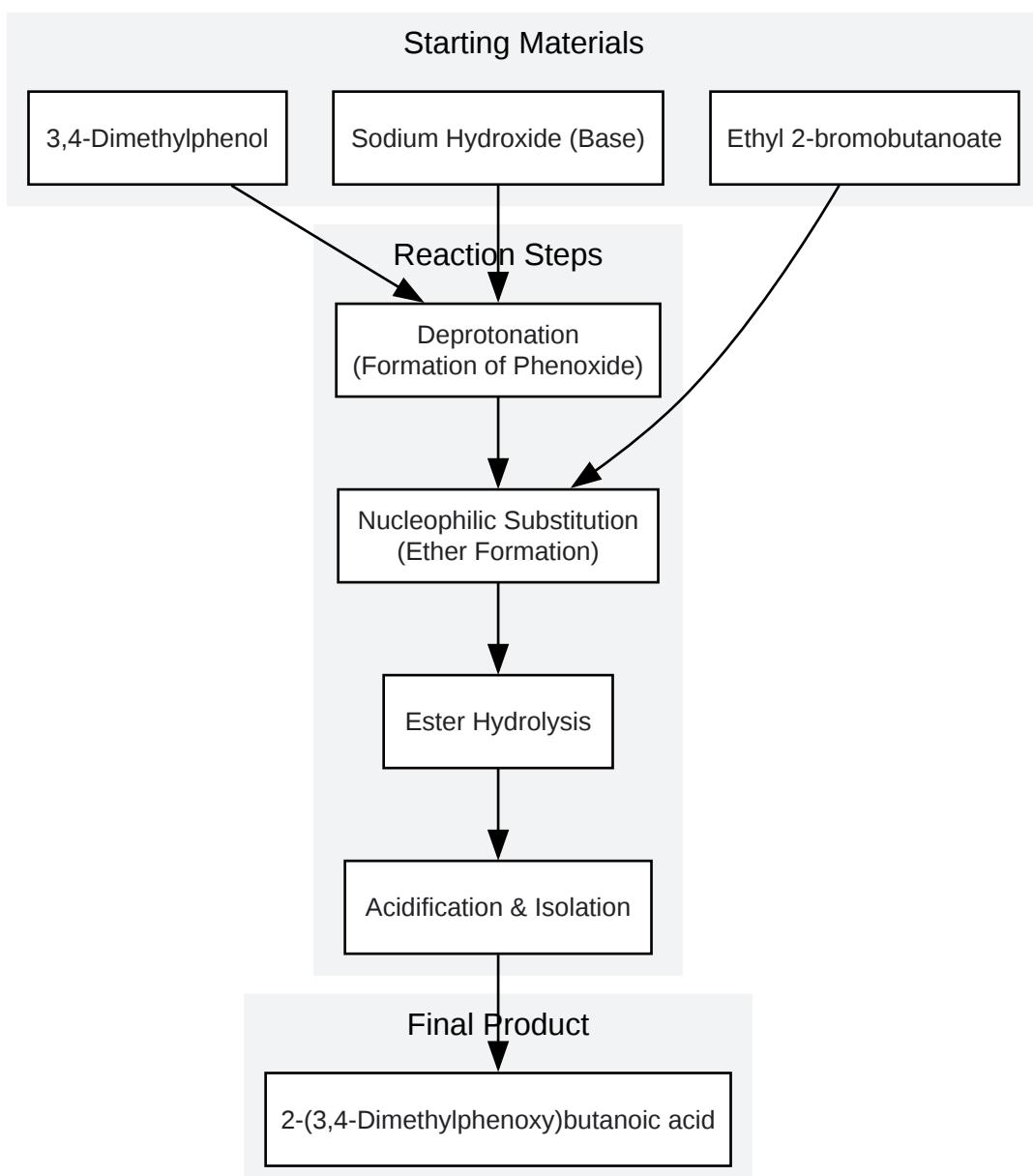
Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization for this specific target molecule.

Materials:

- 3,4-Dimethylphenol
- Ethyl 2-bromobutanoate
- Sodium hydroxide (NaOH) or other suitable base
- Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetone)
- Hydrochloric acid (HCl) for acidification
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:


- Formation of the Phenoxide: In a round-bottom flask, dissolve 3,4-dimethylphenol in a suitable aprotic polar solvent. Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3,4-dimethylphenoxyde in situ. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
- Nucleophilic Substitution: To the solution containing the phenoxide, add ethyl 2-bromobutanoate dropwise. The reaction mixture is then heated to a temperature typically ranging from 50 to 100°C and stirred for several hours to allow for the nucleophilic substitution to occur, forming the ethyl ester of **2-(3,4-dimethylphenoxy)butanoic acid**. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like diethyl ether. The organic layers are combined and washed with brine. To hydrolyze the ester, the organic solvent is

evaporated, and the resulting crude ester is refluxed with an aqueous solution of a strong base (e.g., NaOH).

- Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute solution of hydrochloric acid until the pH is acidic. The acidification will precipitate the **2-(3,4-Dimethylphenoxy)butanoic acid**. The solid product is then collected by filtration, washed with cold water, and dried.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Synthesis Workflow Diagram

The logical flow of the proposed Williamson ether synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis workflow for **2-(3,4-Dimethylphenoxy)butanoic acid**.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity, mechanism of action, or associated signaling pathways for **2-(3,4-Dimethylphenoxy)butanoic acid**.

However, it is worth noting that various derivatives of butanoic acid (also known as butyric acid) have been investigated for their biological activities. For instance, certain butyric acid derivatives have been explored for their potential roles in the treatment of inflammatory bowel diseases and as histone deacetylase (HDAC) inhibitors in cancer therapy. The biological relevance of the specific structural features of **2-(3,4-Dimethylphenoxy)butanoic acid**, namely the dimethylphenoxy moiety at the second position of the butanoic acid chain, would require dedicated biological and pharmacological studies.

Researchers interested in the potential therapeutic applications of this compound may consider screening it in assays related to inflammation, cell proliferation, and epigenetic modulation.

Conclusion

This technical guide has summarized the available information on **2-(3,4-Dimethylphenoxy)butanoic acid**. The IUPAC name, synonyms, and key physicochemical properties have been presented. A plausible synthetic route via the Williamson ether synthesis has been detailed, providing a practical starting point for its laboratory preparation. While direct biological data for this specific compound is currently unavailable, the broader context of butanoic acid derivatives suggests potential avenues for future research into its pharmacological properties. Further experimental investigation is necessary to elucidate the biological activity and potential therapeutic applications of **2-(3,4-Dimethylphenoxy)butanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3,4-Dimethylphenoxy)butanoic acid | lookchem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b453970#2-3-4-dimethylphenoxy-butanoic-acid-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com